molecular formula C24H16FN3 B13072095 4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine

4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine

Cat. No.: B13072095
M. Wt: 365.4 g/mol
InChI Key: MDQQAIUZIATVCK-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine is a complex organic compound that features a unique structure combining a fluorophenyl group, a naphthyl group, and an imidazole ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: This step often involves the condensation of a naphthylamine derivative with a suitable aldehyde and an ammonium acetate in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazole intermediate.

    Attachment to the Pyridine Ring: The final step involves the coupling of the imidazole derivative with a pyridine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

    Material Science: In materials science, its electronic properties are crucial. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-Chlorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine
  • 4-(4-(4-Bromophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine
  • 4-(4-(4-Methylphenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine

Uniqueness

4-(4-(4-Fluorophenyl)-2-(naphthalen-1-yl)-1H-imidazol-5-yl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H16FN3

Molecular Weight

365.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-2-naphthalen-1-yl-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C24H16FN3/c25-19-10-8-17(9-11-19)22-23(18-12-14-26-15-13-18)28-24(27-22)21-7-3-5-16-4-1-2-6-20(16)21/h1-15H,(H,27,28)

InChI Key

MDQQAIUZIATVCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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